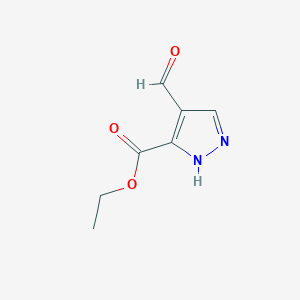

ethyl 4-formyl-1H-pyrazole-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-formyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(4-10)3-8-9-6/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQLAZGHIUZUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351902 | |

| Record name | ethyl 4-formyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179692-09-2 | |

| Record name | ethyl 4-formyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-formyl-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-formyl-1H-pyrazole-3-carboxylate

Introduction: The Significance of Ethyl 4-formyl-1H-pyrazole-3-carboxylate in Modern Drug Discovery

This compound is a versatile heterocyclic building block of considerable interest to the pharmaceutical and agrochemical industries. Its structure incorporates two key reactive sites: a formyl group and an ester functionality, making it an ideal precursor for the synthesis of a wide array of more complex molecular architectures.[1][2] Specifically, this "Aldo-X bifunctional precursor" allows for the construction of pyrazole-fused heterocyclic systems, which are prominent scaffolds in many commercial drugs and biologically active compounds.[1] The pyrazole nucleus itself is a well-established pharmacophore, appearing in drugs such as the anti-inflammatory Celebrex and the appetite suppressant Rimonabant.[1] Consequently, robust and scalable synthetic routes to this compound are of paramount importance for researchers and drug development professionals.

This technical guide provides a detailed exploration of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices.

Strategic Approaches to the Synthesis

Two principal and scientifically validated strategies for the synthesis of this compound will be discussed:

-

Pathway A: Cyclization of an Acyclic Precursor. This bottom-up approach involves the construction of the pyrazole ring from a linear, appropriately functionalized three-carbon synth and a hydrazine source.

-

Pathway B: Vilsmeier-Haack Formylation of a Pre-formed Pyrazole. This top-down strategy begins with a pre-existing pyrazole ester and introduces the formyl group at the C4 position via electrophilic substitution.

The choice between these pathways often depends on the availability of starting materials, desired scale, and the specific substitution patterns required in the final molecule.

Pathway A: Synthesis via Cyclization of an Acyclic Precursor

This elegant and convergent approach builds the pyrazole core in the final step. The key is the preparation of a suitable acyclic precursor that contains the necessary carbon framework and reactive groups to undergo cyclization with hydrazine. A highly effective precursor for this purpose is ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Step 1: Synthesis of the Key Intermediate: Ethyl 2-(ethoxymethylene)-3-oxobutanoate

The synthesis of this crucial intermediate is typically achieved through the condensation of ethyl acetoacetate with triethyl orthoformate, often in the presence of acetic anhydride.[3][4][5]

Reaction Mechanism: The reaction proceeds through the enol form of ethyl acetoacetate, which acts as a nucleophile. Acetic anhydride serves to activate the triethyl orthoformate and to scavenge the ethanol byproduct, driving the equilibrium towards the product.[4]

Experimental Protocol: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Reagent Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, combine ethyl acetoacetate (1.0 mol), triethyl orthoformate (2.0 mol), and acetic anhydride (3.0 mol).[5]

-

Reaction: Heat the mixture to 130°C and maintain this temperature for 5 hours with stirring.[4][5] The reaction should be monitored for the consumption of ethyl acetoacetate by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling the reaction mixture to room temperature, remove the volatile components (excess triethyl orthoformate and acetic anhydride) under reduced pressure.[5] The crude product is then purified by vacuum distillation to yield ethyl 2-(ethoxymethylene)-3-oxobutanoate as a viscous yellow oil.[3][4]

| Parameter | Condition | Rationale |

| Temperature | 130°C | Provides sufficient activation energy for the condensation reaction.[4] |

| Reaction Time | 5 hours | Ensures complete conversion of the starting material.[5] |

| Reagent Ratio | Excess orthoformate and anhydride | Drives the reaction equilibrium towards the product.[5] |

| Purification | Vacuum Distillation | Separates the high-boiling product from non-volatile impurities.[3] |

Step 2: Cyclization with Hydrazine to Form the Pyrazole Ring

The synthesized ethyl 2-(ethoxymethylene)-3-oxobutanoate is then reacted with hydrazine to form the pyrazole ring. This reaction proceeds via a condensation mechanism, where the hydrazine attacks the carbonyl carbons, followed by cyclization and elimination of water and ethanol.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 mol) in a suitable solvent such as ethanol.

-

Hydrazine Addition: Slowly add hydrazine hydrate (1.0 mol) to the solution, maintaining the temperature below 30°C with an ice bath. The reaction is exothermic.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Pathway B: Vilsmeier-Haack Formylation of Ethyl 1H-pyrazole-3-carboxylate

This approach is advantageous if the corresponding pyrazole ester is readily available. The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heterocyclic compounds.[6][7][8]

Step 1: Preparation of the Vilsmeier Reagent

The Vilsmeier reagent, a chloromethyliminium salt, is the active electrophile in this reaction. It is generated in situ from dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7][8]

Step 2: Electrophilic Aromatic Substitution (Formylation)

The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an intermediate which, upon aqueous work-up, hydrolyzes to the desired aldehyde.[8] The formylation occurs regioselectively at the C4 position, which is the most nucleophilic site on the pyrazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (3.0 eq) to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.[9] Stir the resulting mixture at 0°C for 30 minutes.

-

Substrate Addition: Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours.[9] Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.[9]

-

Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7.[9] The product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.[9]

| Parameter | Condition | Rationale |

| Reagents | Anhydrous | The Vilsmeier reagent is highly sensitive to moisture.[9] |

| Temperature | 0°C initially, then 80-90°C | Initial cooling controls the exothermic formation of the Vilsmeier reagent; heating provides the activation energy for the electrophilic substitution.[9] |

| Work-up | Poured onto ice | Rapidly quenches the reaction and facilitates the hydrolysis of the iminium intermediate.[9] |

| Neutralization | Basic solution | Neutralizes the acidic reaction medium and aids in the precipitation of the product.[9] |

Conclusion and Future Perspectives

Both the cyclization and Vilsmeier-Haack formylation routes offer reliable and effective methods for the synthesis of this compound. The choice of method will be dictated by factors such as starting material availability, scalability, and the specific requirements of the research or development program. The Vilsmeier-Haack approach is often favored for its directness when the parent pyrazole is accessible, while the cyclization pathway provides a more convergent route from simple acyclic precursors. As a key intermediate, the efficient synthesis of this compound will continue to be a critical enabling technology in the discovery of novel therapeutics and other advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Wholesale this compound CAS:179692-09-2 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Ethyl 2-(ethoxymethylene)acetoacetate synthesis - chemicalbook [chemicalbook.com]

- 6. chemmethod.com [chemmethod.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. One moment, please... [chemistrysteps.com]

- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4-Formyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilic pyrazole ring system with an ester moiety, makes it a valuable precursor for the synthesis of a wide array of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic analysis, and reactivity of this compound, with a focus on its application in the construction of fused heterocyclic systems of therapeutic relevance. Detailed experimental protocols and mechanistic insights are provided to enable researchers to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Value of a Bifunctional Pyrazole

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic activities. The strategic incorporation of reactive functional groups onto the pyrazole ring allows for the exploration of vast chemical space and the generation of novel drug candidates. This compound stands out as a particularly useful intermediate due to the orthogonal reactivity of its formyl and ester functionalities, coupled with the inherent reactivity of the pyrazole ring itself. This "Aldo-X" bifunctional precursor serves as a linchpin for the synthesis of pyrazole-fused and substituted frameworks.[1] The aldehyde group is a versatile handle for a variety of transformations, including condensations, reductive aminations, and cycloadditions, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This guide will delve into the core chemical properties of this valuable building block, providing the necessary technical details for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is fundamental to its successful application in synthesis and analysis.

Physicochemical Properties

The macroscopic properties of this compound are summarized in the table below. These properties are essential for handling, storage, and designing reaction conditions.

| Property | Value | Source |

| CAS Number | 179692-09-2 | [2][3] |

| Molecular Formula | C₇H₈N₂O₃ | [2][3] |

| Molecular Weight | 168.15 g/mol | [4] |

| Appearance | Solid | [1][2] |

| Melting Point | Not explicitly and consistently reported in non-commercial, authoritative sources. | |

| Solubility | Soluble in common organic solvents such as DMSO, and DMF. | Inferred from reaction conditions in literature. |

Spectroscopic Analysis

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the aldehyde proton, the ethyl ester protons, and the N-H proton of the pyrazole ring.

-

Pyrazole C5-H: A singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the adjacent nitrogen and the formyl group.

-

Aldehyde CHO: A singlet further downfield, characteristic of aldehyde protons.

-

Ethyl Ester CH₂: A quartet, due to coupling with the methyl protons.

-

Ethyl Ester CH₃: A triplet, due to coupling with the methylene protons.

-

Pyrazole N-H: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Carbonyl Carbons (C=O): Two distinct signals in the downfield region, one for the ester and one for the aldehyde.

-

Pyrazole Ring Carbons: Signals for the three carbon atoms of the pyrazole ring. The chemical shifts will be influenced by the attached functional groups and the nitrogen atoms.

-

Ethyl Ester Carbons: Two signals for the methylene and methyl carbons of the ethyl group.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

-

N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=O Stretch (aldehyde and ester): Strong, distinct bands in the region of 1680-1750 cm⁻¹. The aldehyde carbonyl stretch is typically at a lower wavenumber than the ester carbonyl stretch.

-

C=N and C=C Stretch (pyrazole ring): Bands in the region of 1400-1600 cm⁻¹.

2.2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be indicative of the structure, with common losses including the ethoxy group from the ester and the formyl group.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[6][7][8][9] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7] The Vilsmeier reagent is a highly electrophilic chloroiminium salt.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. The choice of the Vilsmeier-Haack reaction is predicated on its reliability for the formylation of electron-rich heterocycles like pyrazoles, offering good yields under relatively mild conditions.

Caption: Vilsmeier-Haack reaction workflow.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of N-aryl derivatives of this compound, which can be adapted for the synthesis of the parent NH-pyrazole.[1]

Materials:

-

Appropriate hydrazone precursor (e.g., ethyl 2-(arylhydrazono)-propanoates for N-aryl derivatives)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF. Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve the hydrazone precursor in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent, again maintaining a low temperature.

-

After the addition, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended) and then heat to 60-70 °C for several hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a valuable synthon for the construction of more complex heterocyclic systems.

Reactions at the Formyl Group: The Knoevenagel Condensation

The aldehyde functionality readily undergoes condensation reactions with active methylene compounds in the presence of a base catalyst, a reaction known as the Knoevenagel condensation.[10] This reaction is a powerful tool for carbon-carbon bond formation.

4.1.1. Mechanism and Rationale

The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine, ammonium acetate) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the final α,β-unsaturated product. The choice of active methylene compound (e.g., malononitrile, ethyl cyanoacetate) allows for the introduction of various functionalities into the final product.

Caption: Knoevenagel condensation workflow.

4.1.2. Detailed Experimental Protocol for Knoevenagel Condensation

The following is a general procedure for the Knoevenagel condensation of a pyrazole aldehyde with malononitrile.[10]

Materials:

-

This compound

-

Malononitrile

-

Ammonium carbonate

-

Ethanol/Water (1:1)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water.

-

Add a catalytic amount of ammonium carbonate (e.g., 20 mol%).

-

Stir the reaction mixture at reflux temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, which often precipitates, is collected by filtration, washed with water, and dried.

Cyclocondensation Reactions: Synthesis of Pyrazolo[3,4-d]pyrimidines

A particularly important application of this compound and its derivatives is in the synthesis of pyrazolo[3,4-d]pyrimidines.[11][12][13][14][15] This fused heterocyclic system is a core structure in many biologically active compounds, including kinase inhibitors used in cancer therapy.

4.2.1. Synthetic Strategy

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold from this compound typically involves a cyclocondensation reaction with a dinucleophile, such as hydrazine or a substituted hydrazine. The reaction proceeds through the formation of a hydrazone at the formyl group, followed by an intramolecular cyclization with the ester functionality.

4.2.2. Detailed Experimental Protocol for Pyrazolo[3,4-d]pyrimidine Synthesis

The following is a representative protocol for the synthesis of a pyrazolo[3,4-d]pyridazin-7-one from an ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate.[1]

Materials:

-

Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate

-

Hydrazine hydrate or methylhydrazine

-

Ethanol or another suitable solvent

Procedure:

-

Dissolve the ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate in a suitable solvent such as ethanol in a round-bottom flask.

-

Add hydrazine hydrate or methylhydrazine to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture. The product may precipitate upon cooling.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Hazard Identification: Based on safety data sheets for the compound, it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its functional groups provide a robust platform for the generation of diverse molecular scaffolds. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity, along with detailed experimental protocols to facilitate its use in the research laboratory. The continued exploration of the synthetic potential of this compound is expected to lead to the discovery of new and improved therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. 179692-09-2|this compound|BLD Pharm [bldpharm.com]

- 4. Ethyl 5-formyl-1H-pyrazole-3-carboxylate | C7H8N2O3 | CID 3542775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-formyl-1H-pyrazole-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyrazole core is a privileged scaffold found in numerous biologically active molecules and approved drugs.[1] The presence of both an aldehyde and an ester functional group at key positions on the pyrazole ring makes it a versatile building block for the synthesis of a wide array of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in drug discovery and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While some experimental data for this compound is not widely reported, its key properties can be summarized and compared with closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | General observation for similar compounds |

| Melting Point | Data not available. For comparison, ethyl pyrazole-4-carboxylate has a melting point of 78-80 °C. | [3] |

| Boiling Point | Data not available. For comparison, ethyl pyrazole-4-carboxylate has a boiling point of 138-140 °C at 3 mmHg. | [3] |

| Solubility | Expected to be soluble in common organic solvents such as ethanol, chloroform, and ethyl acetate. | [4] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the aldehyde proton, the ethyl ester protons (a quartet and a triplet), and the N-H proton of the pyrazole ring. The chemical shift of the aldehyde proton would be in the downfield region (around 9-10 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbons of the aldehyde and the ester, as well as for the carbons of the pyrazole ring and the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and the ester groups, typically in the range of 1650-1750 cm⁻¹. The N-H stretching vibration of the pyrazole ring would also be observable.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (168.15 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and the formyl group.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Vilsmeier-Haack reaction.[5][6][7] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

Vilsmeier-Haack Reaction Protocol

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8]

Step-by-Step Methodology:

-

Formation of the Vilsmeier Reagent: In a cooled, inert atmosphere, phosphorus oxychloride is slowly added to N,N-dimethylformamide with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, chloroiminium salt.

-

Formylation: The starting material, ethyl 1H-pyrazole-3-carboxylate, is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is typically stirred at a controlled temperature, which may range from room temperature to gentle heating, to drive the formylation reaction to completion.[7]

-

Work-up: Upon completion of the reaction, the mixture is carefully quenched by pouring it into ice-cold water or a basic solution to neutralize the excess reagents and precipitate the product.

-

Purification: The crude product is then collected by filtration, washed, and purified, usually by recrystallization from a suitable solvent like ethanol, to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The presence of two distinct and reactive functional groups, an aldehyde and an ester, makes this compound a highly valuable synthetic intermediate.[9]

-

Reactions of the Aldehyde Group: The formyl group can undergo a variety of classical aldehyde reactions, including:

-

Oxidation: to the corresponding carboxylic acid.

-

Reduction: to a hydroxymethyl group.

-

Condensation Reactions: with amines to form imines (Schiff bases), with active methylene compounds in Knoevenagel condensations, and with hydrazines to form hydrazones. These reactions are pivotal for building more complex heterocyclic systems.[6]

-

Wittig Reaction: to form alkenes.

-

-

Reactions of the Ester Group: The ethyl ester functionality can be:

-

Hydrolyzed: to the corresponding carboxylic acid under acidic or basic conditions.

-

Amidated: by reaction with amines to form amides.

-

Reduced: to a primary alcohol.

-

This dual reactivity allows for selective transformations at either functional group, providing a strategic advantage in multistep syntheses.

Applications in Drug Discovery and Development

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities. The structural motif of this compound serves as a key precursor for the synthesis of compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1]

The aldehyde and ester functionalities provide convenient handles for the introduction of diverse substituents and for the construction of fused heterocyclic systems, which are often sought after in drug design to explore new chemical space and to optimize pharmacokinetic and pharmacodynamic properties. Its role as a versatile building block makes it a valuable compound for academic and industrial researchers engaged in the discovery and development of novel therapeutic agents.[9]

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While some of its physical properties are not extensively documented, its synthesis via the Vilsmeier-Haack reaction is well-established. The dual reactivity of its aldehyde and ester groups offers a rich platform for chemical modifications, making it an invaluable precursor for the synthesis of a diverse range of complex molecules and potential drug candidates. As the demand for novel therapeutic agents continues to grow, the utility of such versatile building blocks in drug discovery programs is poised to increase.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. chemmethod.com [chemmethod.com]

- 7. researchgate.net [researchgate.net]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Strategic Intermediate: A Technical Guide to Ethyl 4-Formyl-1H-Pyrazole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities. Among the myriad of heterocyclic scaffolds, pyrazoles continue to garner significant attention due to their proven track record in a wide array of therapeutic agents. This guide focuses on a particularly valuable, yet often overlooked, intermediate: Ethyl 4-formyl-1H-pyrazole-3-carboxylate (CAS Number: 179692-09-2 ).[1][2][3] This molecule, bearing three distinct and strategically positioned functional groups—an ester, a formyl group, and a reactive pyrazole core—represents a powerhouse for synthetic diversification. Its utility extends across various domains, from the generation of complex libraries for high-throughput screening to the targeted synthesis of lead candidates in drug development programs.[4] This document serves as an in-depth technical resource, providing not just the fundamental properties of this compound, but also a practical, field-proven perspective on its synthesis, handling, and strategic application in the pursuit of new medicines.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the bedrock of its effective utilization in a research setting. The data presented below has been compiled from various sources and represents typical values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 179692-09-2 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | Typical |

| Melting Point | Not consistently reported; expected to be a solid at room temperature. | Inferred |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | Inferred from related structures |

| Purity | Typically >98% (commercial sources) | [1] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the pyrazole proton (likely downfield, >8.0 ppm), a singlet for the formyl proton (around 10.0 ppm), and a broad singlet for the N-H proton of the pyrazole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include those for the carbonyl carbons of the ester and aldehyde, and the carbon atoms of the pyrazole ring.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the pyrazole, the C=O stretch of the ester and aldehyde, and C-N and C=C stretching vibrations of the pyrazole ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z 168, along with characteristic fragmentation patterns.

Synthesis Protocol: A Reliable and Scalable Approach

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[5][6] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring. The following protocol is a detailed, step-by-step guide for this synthesis, with explanations for the critical steps.

Reaction Scheme:

A schematic of the Vilsmeier-Haack formylation reaction.

Materials and Reagents:

-

Ethyl 1H-pyrazole-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Step-by-Step Experimental Protocol:

-

Vilsmeier Reagent Preparation (In Situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. Causality: The reaction between DMF and POCl₃ is exothermic and forms the electrophilic Vilsmeier reagent (a chloroiminium salt). Slow, dropwise addition at low temperature is crucial to control the reaction rate and prevent side reactions.

-

Reaction with Pyrazole Substrate: Once the addition of POCl₃ is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, add a solution of ethyl 1H-pyrazole-3-carboxylate in anhydrous dichloromethane (DCM) dropwise to the reaction mixture. After the addition, remove the ice bath and allow the reaction to warm to room temperature. The reaction is typically stirred at room temperature for several hours or gently heated to ensure complete conversion. Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

-

Work-up and Neutralization: After the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice. This will hydrolyze the intermediate iminium salt to the aldehyde and quench the excess Vilsmeier reagent. The resulting solution will be acidic. Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic. Causality: Neutralization is essential to remove acidic byproducts and prepare the product for extraction.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent. Self-Validation: The purity of the final product can be confirmed by TLC and its identity verified by spectroscopic methods (NMR, MS).

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable scaffold for the synthesis of a diverse range of pharmacologically active molecules. The pyrazole core itself is a well-established pharmacophore found in numerous approved drugs.

Diagram of Synthetic Diversification:

Synthetic pathways from the core molecule.

The strategic positioning of the functional groups allows for selective and sequential modifications:

-

The Formyl Group: This aldehyde functionality is a gateway to a vast array of chemical transformations. It readily undergoes reductive amination to introduce diverse amine substituents, participates in Wittig and Horner-Wadsworth-Emmons reactions to form alkenes, and serves as a key component in condensation reactions to build larger heterocyclic systems such as pyrimidines and pyridines.

-

The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy in drug design to modulate solubility and introduce new points of interaction with biological targets.

-

The Pyrazole N-H: The acidic proton on the pyrazole ring can be readily substituted through N-alkylation or N-arylation, allowing for the introduction of a wide variety of substituents that can influence the compound's pharmacokinetic and pharmacodynamic properties.

While direct examples of marketed drugs derived from this specific intermediate are not prominently documented, the pyrazole scaffold is a cornerstone of many successful pharmaceuticals. For instance, Celecoxib (an anti-inflammatory drug) and Sildenafil (used to treat erectile dysfunction) feature a pyrazole core, highlighting the therapeutic potential of this heterocycle. This compound serves as an ideal starting point for the exploration of novel pyrazole-based drug candidates targeting a range of diseases, including cancer, inflammation, and infectious diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profile can be inferred from related pyrazole and aldehyde-containing compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature provides a rich platform for chemical diversification, enabling the efficient generation of novel and complex molecular architectures. By understanding its properties, mastering its synthesis, and appreciating its synthetic potential, researchers can leverage this powerful intermediate to accelerate their drug development programs and contribute to the discovery of the next generation of therapeutic agents.

References

- 1. CAS 179692-09-2 | this compound - Synblock [synblock.com]

- 2. This compound-India Fine Chemicals [indiafinechemicals.com]

- 3. 179692-09-2|this compound|BLD Pharm [bldpharm.com]

- 4. Wholesale this compound CAS:179692-09-2 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Formation of Ethyl 4-Formyl-1H-pyrazole-3-carboxylate: Mechanism, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 4-Formyl-1H-pyrazole-3-carboxylate

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone, integral to the structure of numerous commercial drugs such as the anti-inflammatory Celebrex and the erectile dysfunction treatment Sildenafil.[1] Among the vast array of functionalized pyrazoles, this compound stands out as a particularly valuable and versatile precursor. Its strategic importance lies in its nature as an "Aldo-X bifunctional building block," possessing two distinct reactive sites—an aldehyde and an ester group—that can be selectively manipulated to construct more complex molecular architectures.[1] This unique characteristic makes it a sought-after intermediate in the synthesis of a variety of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves prevalent motifs in a range of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of the predominant mechanism of its formation via the Vilsmeier-Haack reaction, a detailed experimental protocol, a comparative analysis with an alternative synthetic route, and insights into its application in the development of bioactive molecules.

The Vilsmeier-Haack Reaction: A Deep Dive into the Primary Synthetic Route

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3] This reaction employs a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[4]

Mechanism of Formation

The formation of this compound via the Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The process can be broken down into two principal stages:

Stage 1: Formation of the Vilsmeier Reagent (Chloroiminium Ion)

The reaction is initiated by the activation of DMF with POCl₃ to generate the highly electrophilic Vilsmeier reagent, a chloroiminium salt.

Caption: Formation of the electrophilic Vilsmeier reagent.

Stage 2: Electrophilic Attack and Formylation of the Pyrazole Ring

The pyrazole ring of the starting material, ethyl 1H-pyrazole-3-carboxylate, acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.

Caption: Electrophilic formylation of the pyrazole substrate.

Regioselectivity: The Predominance of C4 Formylation

A critical aspect of this reaction is its high regioselectivity, with the formyl group being introduced almost exclusively at the C4 position of the pyrazole ring. This selectivity is governed by the electronic properties of the pyrazole ring system. Pyrazoles are electron-rich heterocycles, and the C4 position is the most nucleophilic and thus the most susceptible to electrophilic attack.[5][6]

The two nitrogen atoms in the pyrazole ring influence the electron density distribution. The N1 nitrogen, being pyrrole-like, donates its lone pair to the aromatic system, increasing the electron density of the ring. The N2 nitrogen is pyridine-like and is generally less electron-donating. The presence of the electron-withdrawing ethyl carboxylate group at the C3 position further deactivates the adjacent C4 and C5 positions to some extent, but the inherent high electron density at C4 makes it the preferential site for electrophilic substitution.[5] Resonance structures of the pyrazole ring show a buildup of negative charge at the C4 position, making it the most favorable site for attack by the electrophilic Vilsmeier reagent.

Experimental Protocol: Vilsmeier-Haack Synthesis

The following protocol provides a detailed methodology for the synthesis of this compound.

Materials and Equipment:

-

Ethyl 1H-pyrazole-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Heating mantle

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Preparation: In a dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF in an ice bath to 0-5 °C.

-

Slowly add POCl₃ dropwise to the cooled DMF with continuous stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add ethyl 1H-pyrazole-3-carboxylate portion-wise while maintaining the temperature below 20 °C.

-

After the addition is complete, heat the reaction mixture to 55-60°C and stir for 5 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Typical Yield | Good to Excellent | [8] |

| Reaction Temperature | 55-60 °C | [7] |

| Reaction Time | 5 hours | [7] |

Alternative Synthetic Route: One-Pot, Three-Component Synthesis

While the Vilsmeier-Haack reaction is the most established method, one-pot, multi-component reactions (MCRs) represent a promising alternative for the synthesis of functionalized pyrazoles, aligning with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.[9][10]

A plausible one-pot synthesis of this compound could involve the condensation of a hydrazine, a β-ketoester, and a formylating agent in a single reaction vessel. For instance, a three-component reaction involving phenylhydrazine, ethyl acetoacetate, and a suitable formyl source in the presence of a catalyst has been reported for the synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives.[9]

Conceptual One-Pot Synthesis Workflow:

Caption: Conceptual workflow for a one-pot synthesis.

Comparative Analysis:

| Feature | Vilsmeier-Haack Reaction | One-Pot, Three-Component Synthesis |

| Starting Materials | Ethyl 1H-pyrazole-3-carboxylate, DMF, POCl₃ | Simple, acyclic precursors |

| Number of Steps | One primary transformation | One-pot, multiple bond formations |

| Reagents | Uses phosphorus oxychloride | Can utilize greener catalysts |

| Scalability | Well-established and scalable | Potentially scalable, but may require more optimization |

| Yield | Generally high | Can be high, but often dependent on catalyst and conditions |

Applications in Drug Development and Medicinal Chemistry

The synthetic utility of this compound is most prominently demonstrated in its use as a precursor for the synthesis of fused heterocyclic systems with significant biological activity.

Synthesis of Pyrazolo[3,4-b]pyridines

The aldehyde and ester functionalities of this compound can be readily condensed with various amines and active methylene compounds to construct the pyrazolo[3,4-b]pyridine scaffold.[2][11] This heterocyclic core is found in a number of compounds with potential therapeutic applications, including kinase inhibitors for the treatment of cancer.[11]

Synthesis of Pyrazolo[3,4-d]pyrimidines

Similarly, this versatile precursor is instrumental in the synthesis of pyrazolo[3,4-d]pyrimidines. These compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The synthesis often involves the condensation of the formyl and ester groups with reagents like urea, thiourea, or guanidine.

Conclusion

This compound is a key intermediate in organic and medicinal chemistry, with the Vilsmeier-Haack reaction being the most reliable and widely used method for its synthesis. The high regioselectivity of this reaction, favoring formylation at the C4 position, is a direct consequence of the inherent electronic properties of the pyrazole ring. While alternative one-pot syntheses are emerging as greener alternatives, the Vilsmeier-Haack reaction remains a robust and well-understood method. The bifunctional nature of this compound makes it an invaluable tool for the construction of complex, biologically active fused heterocyclic systems, ensuring its continued importance in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. sid.ir [sid.ir]

- 10. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 4-Formyl-1H-pyrazole-3-carboxylate

Foreword: The Pivotal Role of Spectroscopic Characterization in Drug Discovery

In the landscape of modern drug development and materials science, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry. Its derivatives are integral to a multitude of commercial drugs and advanced materials. Among these, ethyl 4-formyl-1H-pyrazole-3-carboxylate emerges as a particularly valuable bifunctional building block, offering two reactive sites for the construction of complex molecular architectures.[1][2][3][4] The precise and unambiguous structural elucidation of this intermediate is paramount to ensure the integrity and success of subsequent synthetic transformations. This guide provides a comprehensive analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—essential for the rigorous characterization of this key synthetic precursor. The insights presented herein are grounded in established principles of spectroscopic interpretation and are intended to serve as a practical reference for researchers and scientists in the field.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule's architecture, featuring a pyrazole ring substituted with an ethyl carboxylate group at position 3 and a formyl group at position 4, dictates the chemical environment of each atom and, consequently, its unique spectroscopic signature.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Proton Environments and Couplings

The proton NMR spectrum provides a map of the different types of protons in the molecule and their connectivity. The expected signals for this compound are detailed below. The causality for the observed chemical shifts lies in the electronic environment of each proton, influenced by the electronegativity of neighboring atoms and the aromaticity of the pyrazole ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (pyrazole) | ~13.0 - 14.0 | broad singlet | - | 1H |

| CHO (formyl) | ~9.9 - 10.1 | singlet | - | 1H |

| H-5 (pyrazole) | ~8.0 - 8.2 | singlet | - | 1H |

| OCH₂ (ethyl) | ~4.3 - 4.5 | quartet | ~7.1 | 2H |

| CH₃ (ethyl) | ~1.3 - 1.5 | triplet | ~7.1 | 3H |

Interpretation and Expertise Insights:

-

The N-H proton of the pyrazole ring is expected to be significantly deshielded, appearing as a broad singlet at a very downfield chemical shift. This is due to its acidic nature and involvement in intermolecular hydrogen bonding.

-

The formyl proton (CHO) is also highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.

-

The pyrazole ring proton (H-5) appears as a singlet, indicating no adjacent protons to couple with. Its downfield shift is characteristic of protons attached to an electron-deficient aromatic ring.

-

The ethyl group protons exhibit a classic quartet-triplet pattern. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a triplet, coupled to the two methylene protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The electron-withdrawing effects of the nitrogen atoms in the pyrazole ring and the carbonyl groups of the ester and aldehyde functionalities significantly influence the chemical shifts of the carbon atoms.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (formyl) | ~185 - 190 |

| C=O (ester) | ~160 - 165 |

| C-3 (pyrazole) | ~145 - 150 |

| C-5 (pyrazole) | ~135 - 140 |

| C-4 (pyrazole) | ~110 - 115 |

| OCH₂ (ethyl) | ~60 - 65 |

| CH₃ (ethyl) | ~14 - 16 |

Interpretation and Expertise Insights:

-

The carbonyl carbons of the formyl and ester groups are the most deshielded carbons in the spectrum, appearing at the lowest field due to the direct attachment to highly electronegative oxygen atoms.

-

The pyrazole ring carbons (C-3, C-4, and C-5) resonate in the aromatic region. The specific chemical shifts are influenced by the positions of the nitrogen atoms and the electron-withdrawing substituents.

-

The ethyl group carbons appear in the upfield region of the spectrum, consistent with sp³-hybridized carbons. The methylene carbon (-OCH₂-) is deshielded relative to the methyl carbon (-CH₃) due to the proximity of the ester oxygen.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch (pyrazole) | ~3200 - 3400 | Medium, Broad |

| C-H Stretch (aromatic) | ~3100 - 3150 | Medium |

| C-H Stretch (aliphatic) | ~2900 - 3000 | Medium |

| C=O Stretch (formyl) | ~1680 - 1700 | Strong |

| C=O Stretch (ester) | ~1710 - 1730 | Strong |

| C=N Stretch (pyrazole) | ~1580 - 1620 | Medium |

| C-O Stretch (ester) | ~1200 - 1300 | Strong |

Interpretation and Expertise Insights:

-

The presence of a broad absorption band in the region of 3200-3400 cm⁻¹ is a strong indication of the N-H stretching vibration of the pyrazole ring, with the broadening attributed to hydrogen bonding.

-

Two distinct and strong absorption bands in the carbonyl region are crucial for confirming the presence of both the formyl (around 1680-1700 cm⁻¹) and ethyl ester (around 1710-1730 cm⁻¹) functionalities . The slightly lower frequency for the formyl C=O is due to conjugation with the pyrazole ring.

-

The C=N stretching vibration within the pyrazole ring and the strong C-O stretching of the ester group provide further confirmation of the core structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. For this compound (C₇H₈N₂O₃), the expected molecular weight is approximately 168.15 g/mol .

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺ | 168 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 123 | Loss of the ethoxy group |

| [M - CHO]⁺ | 139 | Loss of the formyl group |

| [M - COOCH₂CH₃]⁺ | 95 | Loss of the ethyl carboxylate group |

Interpretation and Expertise Insights:

-

The observation of the molecular ion peak ([M]⁺) at m/z 168 is the primary confirmation of the compound's molecular weight.

-

The fragmentation pattern provides valuable structural information. The loss of the ethoxy group (m/z 123) and the formyl group (m/z 139) are expected fragmentation pathways that corroborate the presence of these substituents. The loss of the entire ethyl carboxylate group (m/z 95) further supports the proposed structure.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following protocols represent a self-validating system, where the expected outcomes, as detailed in the preceding sections, serve to confirm the successful execution of the analysis.

NMR Spectroscopy

Caption: Standard workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Conclusion: A Foundation for Synthetic Advancement

The spectroscopic data presented in this guide provide a definitive and multi-faceted characterization of this compound. The congruence between the expected and observed spectral features across ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry establishes a robust and reliable analytical profile for this important synthetic intermediate. For researchers, scientists, and drug development professionals, this comprehensive spectroscopic guide serves as an authoritative resource to ensure the identity and purity of their starting materials, thereby laying a solid foundation for the successful synthesis of novel pyrazole-based compounds with potential therapeutic and material applications.

References

ethyl 4-formyl-1H-pyrazole-3-carboxylate stability and storage

An In-depth Technical Guide to the Stability and Storage of Ethyl 4-Formyl-1H-pyrazole-3-carboxylate

Abstract

This compound is a versatile heterocyclic building block crucial in organic synthesis and the development of novel pharmaceutical agents. Its trifunctional nature, incorporating a pyrazole core, an aldehyde group, and an ethyl ester, presents unique challenges regarding chemical stability and long-term storage. This guide provides a comprehensive analysis of the inherent reactivity of these functional groups and outlines the principal degradation pathways, including oxidation, hydrolysis, and self-condensation. Based on these chemical principles and data from related structures, we present a set of best-practice protocols for storage and handling designed to preserve the compound's integrity. Furthermore, we detail analytical methodologies for assessing purity and detecting degradation, ensuring that researchers can confidently utilize this valuable reagent in their work.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. This compound (CAS 179692-09-2) serves as a key intermediate, offering multiple reaction sites for molecular elaboration.[1] Its utility stems from the presence of:

-

A stable aromatic pyrazole ring.

-

A reactive formyl (aldehyde) group, prime for transformations like reductive amination and Wittig reactions.

-

An ethyl carboxylate (ester) group, which can be hydrolyzed or converted to amides.

The very reactivity that makes this compound a valuable synthon also renders it susceptible to degradation if not stored and handled correctly. Understanding the underlying chemical vulnerabilities is paramount for ensuring experimental reproducibility and preserving material investment. This document serves as a technical whitepaper for researchers, chemists, and drug development professionals, offering a deep dive into the stability profile of this compound and providing actionable protocols to maintain its quality over time.

Core Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before discussing its stability.

| Property | Value | Source(s) |

| CAS Number | 179692-09-2 | [2] |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Appearance | Typically an off-white to yellow solid | [3][4] |

| Melting Point | ~103 - 107 °C (for related structures) | [4] |

Stability Profile and Potential Degradation Pathways

The overall stability of this compound is a composite of the stabilities of its three distinct functional groups. While the pyrazole ring itself is robust, the aldehyde and ester moieties are considerably more reactive.

The Pyrazole Core

The 1H-pyrazole ring is an aromatic heterocycle, which confers significant stability. It is generally resistant to moderate heat and non-extreme pH conditions. Reactions such as the Vilsmeier-Haack formylation to produce related structures demonstrate the ring's ability to withstand reactive electrophilic conditions.[5]

The Reactive Formyl (Aldehyde) Group

The formyl group is the most significant contributor to the compound's instability. Aldehydes are well-known for their susceptibility to oxidation.[6]

-

Aerial Oxidation: The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid. In the presence of atmospheric oxygen, this compound can be converted to ethyl 4-carboxy-1H-pyrazole-3-carboxylate. This process can be accelerated by light and trace metal impurities.

-

Self-Condensation/Polymerization: Like many aldehydes, it can potentially undergo base- or acid-catalyzed self-condensation reactions (e.g., aldol-type reactions), leading to the formation of oligomeric impurities.

The Ethyl Carboxylate (Ester) Group

The ethyl ester is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and ethanol.

-

Hydrolysis: This reaction is catalyzed by the presence of moisture, and its rate is significantly increased by acidic or basic conditions. Storing the compound in a non-hermetically sealed container can lead to gradual hydrolysis due to atmospheric moisture.

The diagram below illustrates the primary degradation pathways stemming from the aldehyde and ester functionalities.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted storage strategy is required. The following recommendations are synthesized from safety data sheets of structurally similar pyrazole derivatives and general principles of handling reactive organic compounds.[7][8]

Core Storage Conditions

Adherence to these conditions is critical for maximizing the shelf-life of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Reduces the kinetic rate of all potential degradation reactions (oxidation, hydrolysis, self-condensation). |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents the primary degradation pathway of aldehyde oxidation by displacing atmospheric oxygen.[8] |

| Light | Amber glass vial or store in the dark | Protects against light-catalyzed oxidation and other potential photochemical reactions. |

| Moisture | Tightly sealed container, preferably with a PTFE-lined cap. Store with a desiccant. | Prevents hydrolysis of the ethyl ester group by excluding atmospheric moisture.[7][9] |

Recommended Handling Workflow

Minimizing exposure to atmospheric conditions during handling is as crucial as long-term storage.

Caption: Recommended workflow for handling the compound to minimize degradation.

Assessing Compound Stability and Purity

Regularly verifying the purity of the material, especially for older batches or those stored under suboptimal conditions, is essential.

Visual Inspection

While not definitive, a visual check can be an initial indicator of gross decomposition. Signs of degradation may include:

-

Significant darkening of color.

-

Change in texture from a free-flowing powder to a gummy or clumped solid.

Analytical Methodologies

For a quantitative assessment, spectroscopic and chromatographic methods are required.

-

¹H NMR Spectroscopy: This is one of the most effective methods for assessing purity. The aldehyde proton has a highly characteristic chemical shift in the 9-10 ppm range. The appearance of a new, broad singlet above 10 ppm can indicate the formation of a carboxylic acid via oxidation or hydrolysis.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a precise quantitative measure of purity and can separate the parent compound from its degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the exact mass of any impurities, helping to confirm the structures of degradation products.

Protocol: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of an this compound sample and identify potential degradation products.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tube

-

Pipettes and glassware

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

-

Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often suitable for this class of compounds) to the vial. Ensure the sample is fully dissolved.

-

Transfer: Transfer the solution to a clean NMR tube.

-

Acquisition: Acquire a standard proton (¹H) NMR spectrum. Ensure the spectral window is wide enough to include the aldehyde region (up to 12-13 ppm).

-

Data Analysis:

-

Identify Key Peaks: Locate the characteristic aldehyde proton peak (expected ~9-10 ppm).

-

Check for Impurities:

-

Look for a broad singlet above 10 ppm, indicative of a carboxylic acid proton (from oxidation or hydrolysis).

-

Examine the aromatic region for unexpected signals.

-

Integrate the aldehyde peak against other well-resolved peaks of the parent compound. A reduction in the relative integral of the aldehyde proton suggests degradation.

-

-

Quantify Purity: If an internal standard is used, the absolute purity can be calculated. Otherwise, relative purity can be estimated by comparing the integrals of impurity peaks to those of the parent compound.

-

Conclusion

This compound is a powerful synthetic tool whose utility is directly tied to its chemical purity. Its stability is primarily challenged by the reactivity of its aldehyde and ester functional groups, which are susceptible to oxidation and hydrolysis, respectively. By implementing a rigorous storage protocol—refrigeration, inert atmosphere, and protection from light and moisture—researchers can significantly extend the compound's shelf-life. Regular analytical assessment, particularly via ¹H NMR, provides a reliable method for verifying the integrity of the material before its use in sensitive synthetic applications, thereby ensuring the validity and reproducibility of experimental outcomes.

References

- 1. Wholesale this compound CAS:179692-09-2 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 2. scbt.com [scbt.com]

- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

ethyl 4-formyl-1H-pyrazole-3-carboxylate reactivity profile

An In-depth Technical Guide to the Reactivity Profile of Ethyl 4-Formyl-1H-Pyrazole-3-Carboxylate

Authored by a Senior Application Scientist

Foreword: The Pyrazole Core in Modern Chemistry

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry.[1] Its presence in numerous commercial drugs, such as Celebrex, Sildenafil, and Zometapin, underscores its significance in modulating biological systems.[2][3] Pyrazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[4][5] Beyond pharmaceuticals, these heterocycles are integral to agrochemicals, materials science, and as versatile ligands in catalysis.[1][6]

This guide focuses on a particularly valuable derivative: This compound . This molecule is a quintessential example of an Aldo-X Bifunctional Building Block (AXB3), a class of reagents containing an aldehyde group and another reactive functionality poised for sequential or domino reactions.[2] The strategic placement of a reactive formyl group at the C4 position and an ethyl carboxylate at the C3 position, flanking the pyrazole's nitrogen atoms, offers a rich and diverse reactivity profile. This unique architecture allows chemists to construct complex, fused-ring systems and highly decorated pyrazole frameworks, making it an invaluable precursor in drug discovery and synthetic organic chemistry.

This document provides an in-depth exploration of the synthesis and reactivity of this key intermediate. We will delve into the mechanistic underpinnings of its transformations, provide field-proven experimental protocols, and illustrate the logical flow of synthetic strategies, empowering researchers to harness its full potential.

Synthesis of the Core Scaffold

The most prevalent and efficient method for synthesizing this compound and its N-substituted analogues is the Vilsmeier-Haack reaction .[7] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8][9]